molecular formula C24H24FN7O3 B2732883 2-(4-ethoxyphenoxy)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920386-29-4

2-(4-ethoxyphenoxy)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

Cat. No.: B2732883
CAS No.: 920386-29-4
M. Wt: 477.5
InChI Key: JXNPIKFJDLDVMA-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenoxy)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a synthetic organic compound with a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis typically involves multi-step organic reactions. Here’s an outline of a possible synthesis pathway:

  • Starting Materials:

    • 4-ethoxyphenol

    • 4-fluoroaniline

    • Appropriate triazolo[4,5-d]pyrimidine precursor

  • Key Steps:

    • Step 1: Synthesis of triazolo[4,5-d]pyrimidine core.

    • Step 2: Formation of 4-ethoxyphenoxy intermediate by reacting 4-ethoxyphenol with a suitable halogenating agent.

    • Step 3: Coupling of 4-ethoxyphenoxy intermediate with triazolo[4,5-d]pyrimidine.

    • Step 4: Introduction of piperazine ring.

    • Step 5: Final coupling reaction to obtain the target compound.

Industrial Production Methods: Large-scale production might use automated synthesis with precise control over reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. Catalyst optimization and continuous flow methods are likely employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: Potential oxidation of phenol and triazole rings.

  • Reduction: Reduction of specific functional groups in selective conditions.

  • Substitution: Nucleophilic substitution on the piperazine and triazole moieties.

Common Reagents and Conditions:

  • Oxidation Agents: KMnO4, H2O2.

  • Reducing Agents: NaBH4, LiAlH4.

  • Nucleophilic Reagents: NaOH, KOH.

  • Reaction Conditions: Solvents like DMSO, THF; temperature ranges from -78°C to 150°C; inert atmospheres using N2 or Ar gas.

Major Products: Products depend on specific reagents and conditions. For instance, oxidation might yield quinone derivatives, whereas nucleophilic substitution can introduce various functional groups.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex molecules, especially in the development of ligands and catalysts. Biology: Investigated for its role in enzyme inhibition and receptor binding studies. Medicine: Explored for potential pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. Industry: Utilized in the development of specialty polymers and advanced materials due to its robust chemical framework.

Mechanism of Action

The mechanism largely depends on the specific biological target:

  • Molecular Targets: Enzymes, receptors, and proteins.

  • Pathways Involved: Interference with signal transduction, enzyme inhibition, or receptor modulation. The triazolopyrimidine core often plays a crucial role in binding interactions.

Comparison with Similar Compounds

Compared to other triazolopyrimidine derivatives, 2-(4-ethoxyphenoxy)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone stands out due to its unique combination of substituents, which may enhance its binding affinity and specificity. Similar compounds include:

  • 4-ethoxyphenyl derivatives

  • Triazolopyrimidine analogs

  • Piperazine-linked molecules

Each compound possesses distinct biological and chemical properties, making this compound a unique candidate for various applications.

Properties

IUPAC Name

2-(4-ethoxyphenoxy)-1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN7O3/c1-2-34-19-7-9-20(10-8-19)35-15-21(33)30-11-13-31(14-12-30)23-22-24(27-16-26-23)32(29-28-22)18-5-3-17(25)4-6-18/h3-10,16H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNPIKFJDLDVMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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